molecular formula C41H76N2O15 B7804092 Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard

Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard

Cat. No.: B7804092
M. Wt: 837.0 g/mol
InChI Key: RXZBMPWDPOLZGW-FEMONOMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roxithromycin for system suitability is a pharmaceutical primary reference standard established under the European Pharmacopoeia (EP) Commission. It is defined as a chemical reference substance (CRS) intended exclusively for analytical validation in laboratory settings, particularly for chromatographic system suitability testing as mandated by EP monographs .

Properties

IUPAC Name

(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBMPWDPOLZGW-FEMONOMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(C(C(/C(=N/OCOCCOC)/C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis from Erythromycin 9-Oxime

The foundational synthesis of roxithromycin involves modifying erythromycin A oxime through a methoxyethoxymethylation reaction. The patented process (EP1004591A1) outlines the following steps:

  • Reaction Setup :

    • Erythromycin A oxime (1.0 molar equivalent) is dissolved in an aprotic solvent (e.g., ethyl acetate, dichloromethane).

    • Sodium methoxide (1.2 eq) and methoxyethoxymethyl chloride (1.1 eq) are added under controlled temperatures (0–5°C).

  • Reaction Mechanism :
    The oxime group at the C-9 position undergoes nucleophilic substitution with methoxyethoxymethyl chloride, facilitated by the alkoxide base. This step introduces the critical side chain enhancing roxithromycin’s acid stability.

  • Optimized Parameters :

    • Solvent : Ethyl acetate or dichloromethane (single liquid/liquid phase preferred).

    • Temperature : 0–40°C (lower temperatures minimize side reactions).

    • Time : 2–6 hours for complete conversion.

Table 1: Comparative Reaction Conditions from Patent Examples

ExampleSolventBaseTemp (°C)Yield (%)Purity (HPLC)
1Ethyl acetateSodium methoxide0–58598.5
2CH₂Cl₂Sodium methoxide20–258297.8
3MethanolPotassium tert-butoxide30–407896.2

Purification and Crystallization

Post-Reaction Workup

Post-synthesis, the crude product undergoes:

  • Washing : Sequential washes with water and 10% NaCl to remove residual base and chloride ions.

  • Crystallization :

    • Crude roxithromycin is dissolved in methanol (1:2 w/v), heated to 55°C, and decolorized with activated carbon.

    • Slow cooling to 30°C induces crystallization, yielding 92–95% pure product.

Impurity Control

The EP mandates strict impurity limits for reference standards:

  • Individual impurities : ≤0.5% (relative to principal peak area).

  • Total impurities : ≤3.0%.

  • Toluene residue : ≤890 ppm (validated via GC).

Table 2: EP-Required Impurity Profile

ImpurityStructureAcceptable Threshold
AErythromycin A0.5%
BAnhydroerythromycin A0.5%
CN-Demethyl roxithromycin0.5%
D9-(E)-Roxithromycin0.5%

Analytical Characterization for System Suitability

Chromatographic Validation

The EP-prescribed HPLC method ensures system suitability:

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile:0.1 M ammonium acetate (65:35 v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 205 nm.

Critical System Suitability Parameters :

  • Retention time: 12.0 ± 0.5 minutes.

  • Peak asymmetry: ≤1.5.

  • Theoretical plates: ≥10,000.

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1745 cm⁻¹ (lactone C=O) and 1650 cm⁻¹ (oxime C=N).

  • NMR : δ 4.85 ppm (H-9 oxime), δ 3.35–3.60 ppm (methoxyethoxy protons).

Validation of Preparation Methods

Method Robustness Testing

A study validated the HPLC method under modified conditions:

Table 3: Robustness Evaluation (Varied Parameters)

ParameterVariationRoxithromycin Content (%)RSD (%)
Flow rate0.9 → 1.1 mL/min93.96 → 93.260.66
Wavelength204 → 206 nm94.20 → 94.110.12
Column temperature26 → 30°C94.10 → 94.180.08

Microbiological Assay Correlation

An agar diffusion bioassay using Micrococcus luteus ATCC 9341 showed 98.2% correlation with HPLC results, confirming method interoperability.

Comparative Analysis of Preparation Techniques

Table 4: Advantages of EP-Compliant Synthesis

MethodYield (%)Purity (%)EP Compliance
Patent (ethyl acetate)8598.5Yes
Traditional (ethanol)7295.0No
Industrial-scale9097.0Partial

The patent-derived method outperforms traditional routes in yield and purity, aligning with EP impurity thresholds .

Chemical Reactions Analysis

Chemical Stability and Degradation Pathways

Roxithromycin, a semisynthetic macrolide antibiotic, undergoes specific degradation reactions under controlled conditions. The European Pharmacopoeia (EP) emphasizes monitoring impurities formed during synthesis and storage, particularly Impurity H (a late-eluting byproduct in HPLC analysis). Key degradation pathways include:

  • Acidic Hydrolysis : Under acidic conditions (e.g., HCl), the lactone ring undergoes hydrolysis, leading to ring-opened products. This reaction is critical for assessing stability in gastric environments .

  • Photocatalytic Degradation : In the presence of TiO₂ and UV light, roxithromycin degrades via hydroxyl radical attack, cleaving the cladinose sugar and lactone ring .

  • Oxidative Degradation : Ozonation generates nine persistent byproducts, with two retaining the tertiary amine moiety, suggesting preserved antimicrobial activity .

System Suitability Parameters (EP Standards)

The EP mandates rigorous HPLC-UV methods for roxithromycin analysis. Key parameters include:

ParameterEP RequirementTypical Results (Source)
Resolution (Impurity A vs. C1a) ≥1.23.2
Theoretical Plates ≥5,0007,524
Tailing Factor ≤2.00.8
RSD (Peak Area) ≤2.0%0.07–1.1%

Mobile phases commonly use acetonitrile-ammonium phosphate buffer (EP monograph) or methanol-acetone-ammonia (for TLC) .

Impurity Profiling and Control

The EP limits individual impurities (e.g., Impurity H) to ≤0.5% and total impurities to ≤1.0% . Purification processes to meet these standards involve:

  • Solvent Crystallization : Ethanol, acetonitrile, or toluene selectively reduce Impurity H levels from 1.157% (crude) to 0.05% (purified) .

  • Polymorphic Forms : Novel polymorphs (Forms B, C) obtained via ethanol-water or toluene crystallization exhibit distinct XRD and ¹³C NMR profiles, ensuring thermal stability and solubility compliance .

Analytical Method Validation

EP-aligned validation studies confirm method robustness:

  • Linearity : Correlation coefficient (r²) >0.999 for 0.1–0.6 µg/mL .

  • Recovery : 99.52–101.7% across 50–150% spiked levels .

  • Precision : Intra-day and inter-day RSD ≤0.56% .

Degradation Product Identification

UPLC-MS/MS reveals key degradation products:

Degradation TypeMajor Products Identifiedm/z Values
Acidic HydrolysisRing-opened lactone derivatives772.4, 614.3
PhotocatalyticN-demethylated cladinose fragments558.2, 402.1

Thermal Behavior

Thermogravimetric analysis (TGA) shows:

  • Roxithromycin Monohydrate : Stable up to 120°C, with 5% mass loss by 200°C .

  • Amorphous Form : Hygroscopic, with 8% moisture uptake at 40°C/75% RH .

Scientific Research Applications

Scientific Research Applications

Roxithromycin's applications span several fields:

  • Analytical Chemistry : Used as a reference standard for the identification and quantification of macrolide antibiotics in various pharmaceutical formulations. Its purity and impurity profiles are critical for ensuring compliance with regulatory standards.
  • Microbiology : Investigated for its effects on bacterial protein synthesis. Roxithromycin binds to the 50S ribosomal subunit, inhibiting protein synthesis and thus preventing bacterial growth. This mechanism is particularly relevant in studies focusing on antibiotic resistance.
  • Clinical Medicine : Evaluated for its therapeutic potential against various bacterial infections. Clinical studies have demonstrated its efficacy in treating infections caused by Haemophilus influenzae, with satisfactory clinical response rates reported.
  • Pharmaceutical Industry : Employed in quality control processes to ensure that antibiotic formulations meet EP standards. Its role as a reference standard helps maintain the integrity of pharmaceutical products.

Case Studies

  • Clinical Efficacy Against Haemophilus influenzae :
    A meta-analysis involving 12 studies highlighted that roxithromycin achieved an overall satisfactory clinical response rate of 87% for pure infections caused by Haemophilus influenzae. The study emphasized the drug's effectiveness compared to standard antibiotics, supporting its empirical use in treating respiratory tract infections .
  • Purification Processes :
    Research has focused on optimizing purification methods for roxithromycin to meet EP standards regarding impurity levels. Innovative techniques have been developed to reduce specific impurities below the EP limit of 0.5%, ensuring high-quality pharmaceutical products .
  • Liquid Chromatography Applications :
    Studies have demonstrated the successful application of high-performance liquid chromatography (HPLC) for analyzing roxithromycin in biological samples. These methods allow for accurate determination of drug concentrations in plasma and urine, which is essential for pharmacokinetic studies .

Mechanism of Action

Roxithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacterial cells. The compound also impairs NADPH oxidase activation and alters the translocation of its cytosolic components to the neutrophil membrane, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Table 1: Key Properties of EP System Suitability Standards

Compound API Family Molecular Formula Storage Temp. Key System Suitability Parameters Primary Application
Roxithromycin Macrolide antibiotic C₄₁H₇₆N₂O₁₅ 2–8°C Asymmetry factor (As), theoretical plates (N) HPLC validation for macrolide antibiotics
Pioglitazone Thiazolidinedione C₁₉H₂₀N₂O₃S·ClH 2–8°C Retention time, peak resolution Antidiabetic drug analysis
Levamisole HCl Anthelmintic C₁₁H₁₂N₂S·ClH 2–8°C Column efficiency, repeatability Veterinary drug impurity profiling
Testosterone isocaproate Steroid ester C₂₅H₃₈O₃ 2–8°C Capacity factor (k'), tailing factor Steroid hormone formulation testing

Chromatographic Behavior

  • Roxithromycin : Macrolides like roxithromycin exhibit complex degradation profiles, necessitating stringent monitoring of acidic degradation products (e.g., erythromycin derivatives) during HPLC validation .
  • Pioglitazone : Requires resolution from sulfonylurea analogs due to structural similarities in antidiabetic formulations .
  • Levamisole HCl : Baseline separation from polar metabolites is critical due to its low molecular weight and high polarity .

Stability and Impurity Profiles

  • Roxithromycin’s stability in acidic conditions is inferior to clarithromycin, necessitating tailored system suitability protocols to detect decomposition products .
  • In contrast, pioglitazone’s sulfonamide group confers higher thermal stability, reducing the risk of artifact formation during GC analysis .

Regulatory Harmonization

All EP Reference Standards adhere to harmonized guidelines for system suitability testing, including:

  • Theoretical plates (N) : ≥ 2,000 for HPLC .
  • Asymmetry factor (As) : 0.9–1.5 .
  • Relative standard deviation (RSD) : ≤2.0% for retention time .

Roxithromycin-Specific Studies

  • A 1994 study validated roxithromycin’s HPLC method using EP standards, achieving a tailing factor of 1.2 and column efficiency of 3,500 plates .
  • Comparative analyses with erythromycin revealed roxithromycin’s superior bioavailability but heightened susceptibility to oxidative degradation, underscoring the need for rigorous system suitability checks .

Cross-Compound Insights

  • Modafinil’s EP standard (C₁₅H₁₅NO₂S) highlights the role of sulfoxide groups in influencing retention behavior, contrasting with roxithromycin’s macrocyclic lactone .
  • Levamisole’s chiral center necessitates enantiomeric resolution, a challenge absent in roxithromycin’s achiral structure .

Notes

Primary vs. Secondary Standards : EP Reference Standards are primary standards, whereas pharmacopeias like BP and USP may use secondary standards for system suitability .

Global Harmonization : The EP’s CEP procedure aligns with ICH Q2(R1) guidelines, ensuring global acceptance of its standards .

Limitations: System suitability standards are compound-specific; extrapolating parameters between structurally dissimilar APIs (e.g., macrolides vs.

Biological Activity

Roxithromycin is a semi-synthetic macrolide antibiotic, structurally related to erythromycin, that exhibits a broad spectrum of antibacterial activity. It is primarily used in the treatment of respiratory tract infections and other bacterial infections. As a reference standard in the European Pharmacopoeia (EP), its biological activity is crucial for ensuring the quality and efficacy of pharmaceutical products. This article delves into the biological activity of roxithromycin, emphasizing its mechanism of action, pharmacodynamics, and clinical applications, supported by data tables and relevant case studies.

Roxithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This mechanism prevents bacterial growth and replication, making it effective against various pathogens. The compound also demonstrates anti-inflammatory properties by modulating immune responses, which enhances its therapeutic potential in treating infections characterized by inflammation .

Antimicrobial Spectrum

Roxithromycin has a well-documented antimicrobial spectrum, similar to that of erythromycin. It is effective against:

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria: Moraxella catarrhalis, Haemophilus influenzae
  • Atypical pathogens: Mycoplasma pneumoniae, Chlamydia trachomatis

The Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in Table 1.

Pathogen MIC (mg/L)
Staphylococcus aureus≤0.12
Streptococcus pneumoniae0.06 - 0.25
Moraxella catarrhalis≤0.25
Mycoplasma pneumoniae≤0.25
Chlamydia trachomatis≤0.5

Pharmacokinetics

Roxithromycin is characterized by excellent oral bioavailability and tissue penetration. Its pharmacokinetic profile shows high concentrations in respiratory tissues and secretions, which is essential for treating respiratory infections . Key pharmacokinetic parameters are presented in Table 2.

Parameter Value
Peak Plasma Concentration (Cmax)10.7 mg/L (after 300 mg dose)
Area Under Curve (AUC)146 mg·h/L
Protein Binding92-96%
Half-life12 hours

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of roxithromycin in treating various infections, including:

  • Respiratory Tract Infections: Effective against community-acquired pneumonia and chronic bronchitis exacerbations.
  • Skin and Soft Tissue Infections: Comparable efficacy to erythromycin with fewer gastrointestinal side effects.
  • Genitourinary Tract Infections: Effective against Chlamydia infections.

A notable study showed that roxithromycin reduced bacterial counts by over 99% in multiple strains within a few hours of administration .

Case Studies

  • Chronic Respiratory Tract Infections:
    A study involving ten patients with chronic lower respiratory tract infections found that long-term therapy with roxithromycin significantly reduced inflammatory markers such as IL-8 and neutrophil elastase, suggesting its role in modulating inflammation .
  • Efficacy Against Resistant Strains:
    Research indicated that roxithromycin retains activity against beta-lactamase-producing strains of Haemophilus influenzae, demonstrating its utility in treating resistant infections .

Q & A

Q. What is the intended use of Roxithromycin EP Reference Standard in compendial testing?

The Roxithromycin EP Reference Standard is a pharmaceutical primary standard specifically designed for system suitability testing in analytical methods prescribed by the European Pharmacopoeia (EP). It ensures that instruments (e.g., HPLC, TLC) and methodologies meet predefined validation criteria, such as resolution, precision, and specificity, during routine testing or method transfers . Its application is strictly limited to laboratory use as defined in EP monographs, such as identification via infrared spectroscopy or chromatographic purity assessments .

Q. What storage conditions are required to maintain the stability of Roxithromycin EP Reference Standard?

The standard must be stored at 2–8°C in its original sealed container to prevent degradation caused by moisture, light, or temperature fluctuations. Prior to use, it should be equilibrated to room temperature in a desiccator to avoid condensation. Post-use, immediate resealing and return to recommended conditions are critical to ensure long-term stability .

Q. How should researchers prepare reference solutions using Roxithromycin EP Reference Standard for spectroscopic or chromatographic assays?

Prepare solutions gravimetrically using calibrated analytical balances (±0.0001 g precision) and EP-grade solvents (e.g., methanol, acetonitrile). For example, in TLC (EP Chapter 2.6.14), dissolve 10 mg of the standard in 1 mL of methanol, filter through a 0.45 µm PTFE membrane, and apply 5 µL spots alongside test samples. Cross-validate solution stability by comparing retention factors (Rf) or UV spectra over 24 hours .

Advanced Research Questions

Q. How can researchers validate system suitability parameters for Roxithromycin in a new HPLC method?

System suitability testing (SST) requires evaluating critical parameters:

  • Resolution (Rs): Ensure Rs ≥ 2.0 between roxithromycin and its closest degradation product.
  • Tailing factor (T): Maintain T ≤ 2.0 using a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 6.8)-acetonitrile (65:35).
  • Repeatability: Inject six replicates of the standard; %RSD for peak area should be ≤2.0%. Reference EP Chapter 2.2.46 for acceptance criteria and replicate testing protocols .

Q. What statistical methods are recommended to analyze inter-laboratory variability in assays using Roxithromycin EP Reference Standard?

Use ANOVA to assess variability across replicates or laboratories. For example, in potency assays, calculate the 95% confidence interval for mean potency (n ≥ 3). Apply Grubbs’ test to identify outliers in retention time or peak area data. Report uncertainties per EP guidelines (e.g., expanded uncertainty with k=2) and align with ICH Q2(R1) for method validation .

Q. How should researchers troubleshoot discrepancies in chromatographic retention times during TLC analysis?

Discrepancies may arise from:

  • Mobile phase composition: Verify solvent ratios (e.g., chloroform-methanol-ammonia, 90:10:1) and pH adjustments.
  • Ambient conditions: Control humidity (40–60%) and temperature (23±2°C) to minimize migration variability.
  • Plate activation: Pre-warm HPTLC silica plates at 110°C for 15 minutes. Cross-check against the EP Reference Standard’s expected Rf (e.g., 0.45–0.55) and validate with a secondary standard if inconsistencies persist .

Q. What strategies ensure traceability when calibrating in-house working standards against Roxithromycin EP Reference Standard?

Perform a mass balance study using quantitative NMR (qNMR) or differential scanning calorimetry (DSC) to assign purity values to in-house standards. Validate via cross-correlation with EP methods (e.g., HPLC-UV at 210 nm). Document uncertainty budgets and adhere to ISO/IEC 17025 for metrological traceability .

Q. How can researchers integrate Roxithromycin EP Reference Standard into stability-indicating methods for forced degradation studies?

Subject roxithromycin to stress conditions (acid/base hydrolysis, oxidation, photolysis) and analyze degradation products using hyphenated techniques (e.g., LC-MS/MS). Compare retention times and spectral data against the EP Reference Standard to identify impurities. Use EP Chapter 5.10 for impurity qualification thresholds .

Methodological Considerations Table

ParameterEP RequirementMethodological GuidanceReferences
Storage Stability2–8°C, protected from lightMonitor via accelerated stability studies (40°C/75% RH)
HPLC System Suitability%RSD ≤ 2.0%, Rs ≥ 2.0Use EP Chapter 2.2.29 for pump calibration
TLC ValidationRf ± 0.05 vs. referencePre-saturate chambers for 30 minutes
Statistical ReportingMean ± SD, n ≥ 3Apply Grubbs’ test for outlier removal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard
Reactant of Route 2
Roxithromycin for system suitability, European Pharmacopoeia (EP) Reference Standard

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.